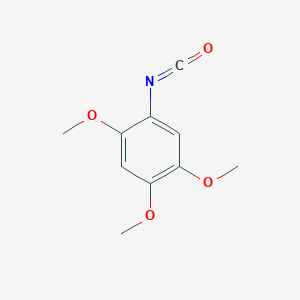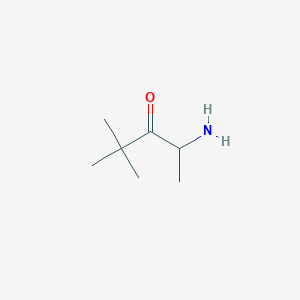![molecular formula C10H16 B13533957 2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
2-Methylidenespiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidenespiro[35]nonane is a spirocyclic hydrocarbon compound characterized by a unique structure where a methylene group is attached to a spiro[35]nonane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization to form the spirocyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes.
化学反応の分析
Types of Reactions
2-Methylidenespiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-Methylidenespiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Methylidenespiro[3.5]nonane and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards these targets. The methylene group can participate in various chemical interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane:
2-Nonanone: A simpler ketone with a nine-carbon backbone, used primarily in the flavor and fragrance industry.
Uniqueness
2-Methylidenespiro[3.5]nonane is unique due to its spirocyclic structure with a methylene group, which imparts distinct chemical reactivity and potential for diverse applications. Its rigid framework and ability to undergo various chemical transformations make it a valuable compound in both research and industrial contexts.
特性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC名 |
2-methylidenespiro[3.5]nonane |
InChI |
InChI=1S/C10H16/c1-9-7-10(8-9)5-3-2-4-6-10/h1-8H2 |
InChIキー |
ULIUHFXBSHFOFT-UHFFFAOYSA-N |
正規SMILES |
C=C1CC2(C1)CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















